Molecular Weight & Fraction sp³ (Fsp³) Advantage Over Larger Oxa-Azaspiro Analogs
The compound's molecular weight (183.25 g/mol) is substantially lower than the commonly employed 1-oxa-7-azaspiro[5.5]undecane scaffold (~200–220 g/mol), placing it deeper into fragment space. Its spiro[4.6] framework inherently delivers a higher fraction of sp³-hybridized carbons (Fsp³) compared to the flatter spiro[4.5] or [5.5] analogs, a parameter inversely correlated with attrition in clinical development [1]. This translates to improved aqueous solubility trends documented for heteroatom-substituted spirocycles versus monocyclic or fused-ring counterparts [1].
| Evidence Dimension | Molecular weight and Fsp³ (fraction of sp³ carbons) as predictors of developability |
|---|---|
| Target Compound Data | MW 183.25 g/mol; Fsp³ ≈ 0.73 (estimated from C10H17NO2, 8 sp³ carbons out of 11 non-H carbons) |
| Comparator Or Baseline | 1-Oxa-7-azaspiro[5.5]undecane: MW ~197–211 g/mol; Fsp³ ~0.55–0.64 (variable by substitution). 1-Oxa-6-azaspiro[4.5]decane: MW ~169–183 g/mol; Fsp³ ~0.60 |
| Quantified Difference | MW advantage of ~14–28 g/mol; Fsp³ advantage of ~0.09–0.18 over larger spiro systems |
| Conditions | In silico physicochemical profiling (standard medicinal chemistry metrics) |
Why This Matters
Lower MW and higher Fsp³ are empirically linked to improved solubility and lower promiscuity, making this compound a superior starting point for fragment growing versus bulkier spiro analogs.
- [1] Wuitschik, G., et al. (2010) 'Synthesis of Azaspirocycles and their Evaluation in Drug Discovery', Angewandte Chemie International Edition, 49, pp. 3520–3523. doi:10.1002/anie.200907108. View Source
